3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS number
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS number
An In-Depth Technical Guide to 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide CAS Number: 6837-92-9
Abstract
This technical guide provides a comprehensive overview of 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide (CAS No. 6837-92-9), a sulfonamide-containing organic molecule of significant interest to the chemical and pharmaceutical sciences. The document delineates its core physicochemical properties, proposes a detailed synthetic pathway with a step-by-step experimental protocol, and outlines a robust workflow for its analytical characterization. Furthermore, this guide explores the compound's applications within the broader context of drug development, focusing on the pivotal role of the sulfonamide moiety in medicinal chemistry, particularly as a scaffold for enzyme inhibitors. Concluding with a thorough review of its environmental, health, and safety profile, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel sulfonamide-based compounds.
Introduction to a Versatile Sulfonamide Intermediate
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with four key groups: a hydroxyl (-OH) group, an amino (-NH₂) group, and a diethylsulfonamide (-SO₂N(CH₂CH₃)₂) group. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis and a compelling scaffold for medicinal chemistry.
The sulfonamide functional group is a cornerstone of modern pharmacology, most famously recognized in sulfa antibiotics but also integral to diuretics, anticonvulsants, and a new generation of targeted cancer therapies.[1][2] The primary amino group and the phenolic hydroxyl group on the aromatic ring of this specific molecule offer reactive handles for further chemical modification, allowing for the construction of diverse molecular libraries. This guide provides the foundational knowledge required to synthesize, purify, characterize, and safely handle this compound, enabling its effective use in research and development settings.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 6837-92-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆N₂O₃S | [3][4] |
| Molecular Weight | 244.31 g/mol | [3][4] |
| IUPAC Name | 3-amino-N,N-diethyl-4-hydroxybenzene-1-sulfonamide | [6] |
| Appearance | (Predicted) Off-white to light brown solid | N/A |
| Solubility | (Predicted) Soluble in polar organic solvents (DMSO, DMF, Methanol) | N/A |
Synthesis and Purification
While specific literature detailing the synthesis of CAS 6837-92-9 is sparse, a logical and robust synthetic route can be designed based on established organic chemistry principles, starting from the commercially available 2-aminophenol. The proposed pathway involves protection of the reactive amino and hydroxyl groups, followed by electrophilic aromatic substitution to install the sulfonyl chloride, amination, and final deprotection.
Retrosynthetic Analysis & Proposed Pathway
The synthesis strategy hinges on managing the reactivity of the starting material, 2-aminophenol. Both the amino and hydroxyl groups are activating and ortho-, para-directing, but they are also susceptible to oxidation and unwanted side reactions under the harsh conditions of chlorosulfonation. Therefore, a protection strategy is paramount. Acetylation is a common and effective method for this purpose.
The proposed forward synthesis is as follows:
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Protection: Acetylation of both the amino and hydroxyl groups of 2-aminophenol using acetic anhydride.
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Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid. The acetylated groups direct the sulfonation to the desired position (para to the hydroxyl, meta to the amino).
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Amination: Reaction of the resulting sulfonyl chloride with diethylamine to form the N,N-diethylsulfonamide.
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Deprotection: Hydrolysis of the acetyl protecting groups under acidic or basic conditions to yield the final product.
Experimental Protocol: Synthesis
Step 1: Protection of 2-Aminophenol
-
To a stirred solution of 2-aminophenol (1.0 equiv) in glacial acetic acid, add acetic anhydride (2.5 equiv) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
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Pour the reaction mixture into ice-water to precipitate the diacetylated product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Chlorosulfonation
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Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Slowly add the dried diacetylated intermediate (1.0 equiv) in portions to an excess of chlorosulfonic acid (5.0 equiv) at 0 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
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Filter the solid immediately, wash with ice-cold water, and use it directly in the next step as sulfonyl chlorides are often moisture-sensitive.
Step 3: Amination
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Dissolve the crude sulfonyl chloride (1.0 equiv) in a suitable aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add diethylamine (2.2 equiv) dropwise.
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Allow the reaction to stir at room temperature for 12-16 hours.
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Wash the reaction mixture with dilute HCl to remove excess diethylamine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Deprotection
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Dissolve the protected sulfonamide product in a mixture of methanol and aqueous HCl (e.g., 6M).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate) to precipitate the final product.
-
Filter the solid, wash with water, and proceed to purification.
Purification Workflow
The crude product obtained from the synthesis will likely contain residual starting materials and by-products.
-
Recrystallization: This is the preferred method for crystalline solids. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be identified through small-scale trials to achieve high purity and yield.
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Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is a robust alternative. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the target compound from impurities.
Caption: Proposed synthesis and purification workflow for 3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide.
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and chromatographic techniques.
Workflow Overview
A standard characterization workflow begins with preliminary analysis by Thin Layer Chromatography (TLC) to assess purity and select conditions for column chromatography. Following purification, a suite of spectroscopic methods is employed for definitive structural elucidation. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer is often used for final purity assessment.
Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would include triplets and quartets for the ethyl groups, distinct singlets or doublets for the aromatic protons, and broad singlets for the -OH and -NH₂ protons (which may exchange with D₂O).
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¹³C NMR: This analysis identifies all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the aromatic carbons, with their chemical shifts influenced by the attached functional groups, as well as signals for the two carbons of the ethyl groups.[1]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern can also offer clues to the molecule's structure.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational stretches to look for include: O-H and N-H stretches (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretches for the sulfonamide group (~1350 and 1160 cm⁻¹).
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Elemental Analysis: This technique determines the percentage composition of C, H, and N in the sample, which can be compared against the calculated values from the molecular formula to confirm purity.[1]
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Applications in Research and Drug Development
Core Moiety: The Sulfonamide Group as a Zinc-Binding Group
The sulfonamide group (-SO₂NHR) is a privileged scaffold in medicinal chemistry. One of its most powerful applications is as a zinc-binding group (ZBG) . Many enzymes, known as metalloenzymes, contain a metal ion cofactor—often zinc (Zn²⁺)—that is essential for their catalytic activity. The sulfonamide group is an excellent mimic of a transition state and can coordinate to the zinc ion in the enzyme's active site, leading to potent and often selective inhibition.[1]
Case Study: A Scaffold for Carbonic Anhydrase Inhibitors
The parent structure, 3-amino-4-hydroxybenzenesulfonamide, and its derivatives are actively researched as inhibitors of carbonic anhydrases (CAs).[1][2] CAs are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[1] Inhibiting these specific CAs is a validated strategy in anticancer drug development.
Derivatives of this scaffold are synthesized and tested for their binding affinity to various CA isoenzymes.[1][2] The core aminohydroxybenzenesulfonamide moiety provides the essential zinc-binding function, while modifications at the amino group or other positions on the ring are used to tune selectivity and pharmacokinetic properties. The N,N-diethyl substitution in CAS 6837-92-9 provides a specific lipophilic character that can influence cell permeability and binding interactions within the enzyme's active site.
Caption: A diagram showing sulfonamide coordinating to the catalytic zinc ion in a carbonic anhydrase active site.
Environmental, Health, and Safety (EHS) Profile
Hazard Identification
The following hazards are typical for this class of compounds.
| Hazard Type | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[7][9] | Warning | P264, P270, P280, P301+P312, P302+P352 |
| Skin Irritation | Causes skin irritation.[7] | Warning | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[7] | Warning | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[7][8] | Warning | P261, P271, P304+P340, P312 |
Handling and Storage
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Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7][10]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8][10] Store locked up.[9]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation persists, call a physician.[7][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]
-
If Swallowed: Rinse mouth. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[7][10]
Conclusion
3-amino-N,N-diethyl-4-hydroxybenzenesulfonamide is a compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis, while requiring careful management of reactive functional groups, is achievable through established organic transformations. The presence of the N,N-diethylsulfonamide group on the aminophenol core makes it a particularly interesting scaffold for developing enzyme inhibitors, leveraging the well-documented ability of sulfonamides to act as zinc-binding groups. This guide provides the essential technical framework—from synthesis and characterization to safety and application—to support and accelerate research and development efforts involving this versatile molecule.
References
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3-Amino-4-hydroxybenzenesulfonamide | CAS#:98-32-8 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]
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Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Available from: [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. (2025, July 4). Retrieved January 18, 2026, from [Link]
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Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. (2018, February 16). Retrieved January 18, 2026, from [Link]
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3-Amino-N-ethyl-4-hydroxybenzenesulfonamide - Organic Pigment - Crysdot LLC. (n.d.). Retrieved January 18, 2026, from [Link]
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